(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate
Description
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate is a chiral organic compound featuring a complex arrangement of functional groups:
- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group in synthetic organic chemistry, enhancing stability during reactions .
- Dimethylhydrosulfinyl moiety: A sulfur-containing group that may influence redox properties and molecular interactions.
- Ethyl ester and α,β-unsaturated enol ether system: These groups contribute to its reactivity, particularly in cyclization or nucleophilic addition reactions.
This compound is likely an intermediate in the synthesis of bioactive molecules, given its structural complexity and protective groups.
Properties
InChI |
InChI=1S/C15H27NO6S/c1-7-21-13(18)12(16-14(19)22-15(2,3)4)9-8-11(17)10-23(5,6)20/h10,12H,7-9H2,1-6H3,(H-,16,17,19,20)/t12-/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEMACVDVHPUAX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=C[S+](=O)(C)C)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC/C(=C/[S+](=O)(C)C)/[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate, with the molecular formula C15H27NO6S and a molecular weight of 349.44 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis to protect amine functionalities. The presence of a dimethylhydrosulfinyl group suggests potential antioxidant properties, while the hydroxyhexenoate moiety may contribute to its reactivity and biological interactions.
Structural Formula
- Molecular Formula : C15H27NO6S
- Molecular Weight : 349.44 g/mol
Antioxidant Properties
Research indicates that compounds with sulfinyl groups exhibit antioxidant activity. The dimethylhydrosulfinyl group in (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate is hypothesized to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Lipoxygenase | Non-competitive | 8.3 |
These findings suggest that (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate may have therapeutic potential in inflammatory conditions.
Cellular Studies
In cellular models, the compound has been shown to induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
Case Study: Apoptosis Induction
- Cell Line : MCF-7 (human breast cancer)
- Concentration Range : 1 µM to 50 µM
- Observations :
- Significant increase in caspase-3 activity at concentrations above 10 µM.
- Morphological changes indicative of apoptosis observed via microscopy.
Mechanistic Insights
The biological activities of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate can be attributed to its interaction with various cellular pathways:
- Antioxidant Mechanism : The sulfinyl group likely interacts with reactive oxygen species (ROS), reducing oxidative damage.
- Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Inflammatory Response Modulation : Inhibition of COX and lipoxygenase suggests a role in modulating inflammatory responses.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structure suggests it may act as a precursor or intermediate in synthesizing biologically active molecules.
Anticancer Activity
Recent studies have explored the use of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate in developing anticancer agents. The incorporation of a sulfinyl group is hypothesized to enhance the compound's reactivity towards biological targets, potentially leading to novel anticancer therapies.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfinyl-containing compounds exhibited selective cytotoxicity against cancer cell lines, indicating a promising avenue for further research on (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate and its derivatives .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, making it valuable in synthesizing complex organic molecules.
Synthesis of Amino Acids
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate can be used to synthesize amino acids through amination reactions. The tert-butoxycarbonyl protecting group allows for selective reactions without interfering with other functional groups.
Data Table: Synthetic Pathways
Pharmaceutical Applications
Due to its unique structure, (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate has been evaluated for pharmaceutical applications beyond anticancer activity.
Drug Development
The compound's ability to modify biological pathways makes it a candidate for drug development targeting specific diseases. Its sulfinyl group may provide unique interactions with biological macromolecules, enhancing drug efficacy.
Case Study : Research conducted by pharmaceutical scientists indicated that compounds with similar structural motifs had increased bioavailability and reduced toxicity profiles, suggesting that (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate could be optimized for therapeutic use .
Comparison with Similar Compounds
Structural Analogues from Sulfur-Containing Metabolites
The compound shares functional similarities with marine actinomycete-derived metabolites, such as salternamides (e.g., salternamide E), which also contain sulfur and ester groups . However, salternamides typically exhibit macrocyclic or peptidic backbones, whereas the target compound features a linear hex-5-enoate chain.
Comparison with Corrected Sulfoxonium Compound
A structurally related compound, (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, was corrected in a 2023 publication . Key differences include:
The sulfoxonium group in the corrected compound confers stronger electrophilic character, making it more reactive in alkylation or cross-coupling reactions compared to the sulfinyl group in the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate, and what purification methods ensure high yield and stereochemical fidelity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfoxide formation and hydroxylation. A key intermediate, such as ethyl 2-((diphenylmethylene)amino)hex-5-enoate, may undergo nucleophilic addition with tert-butoxycarbonyl (Boc)-protected amines. Flash chromatography using silica gel (eluent: hexane/ethyl acetate gradients) is critical for purification, as demonstrated in analogous sulfoxide-containing intermediates . Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and stereochemistry .
Q. How is the stereochemical configuration of the compound validated, particularly the (S)-enantiomer at the ethyl 2-position?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under isocratic conditions (e.g., 90:10 hexane/isopropanol) can resolve enantiomers. Comparative retention times with known standards and optical rotation measurements ([α]D) are used to confirm the (S)-configuration. X-ray crystallography may also resolve ambiguities, as seen in structurally related tert-butoxycarbonyl-protected compounds .
Q. What are the primary applications of this compound in biochemical or pharmacological research?
- Methodological Answer : The compound serves as a versatile intermediate in synthesizing peptidomimetics or enzyme inhibitors due to its Boc-protected amine and sulfinyl group, which enhance solubility and stability. It is particularly useful in studying cysteine protease mechanisms or designing prodrugs with controlled release profiles .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., epoxidation vs. hydroxylation) at the 5-hydroxyhex-5-enoate moiety influence synthetic outcomes, and how can these be controlled?
- Methodological Answer : The α,β-unsaturated ester in the hex-5-enoate backbone is susceptible to epoxidation under oxidative conditions. To favor hydroxylation, use mild oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) at low temperatures (−20°C) and monitor reaction progress via thin-layer chromatography (TLC). Steric effects from the dimethylhydrosulfinyl group may further direct regioselectivity .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for similar tert-butoxycarbonyl-protected sulfoxides?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects or impurities. Use deuterated solvents (e.g., CDCl3 or DMSO-d6) for consistency, and compare with computational predictions (DFT-based NMR shift calculations). Cross-validation with mass spectrometry (HRMS-ESI) and infrared spectroscopy (IR) for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) is critical .
Q. How does the dimethylhydrosulfinyl group affect the compound’s stability under varying pH conditions, and what degradation products form?
- Methodological Answer : The sulfinyl group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming sulfenic acids or disulfides. Accelerated stability studies (40°C/75% RH over 4 weeks) with HPLC-MS monitoring can identify degradation pathways. Buffered solutions (pH 6–8) and inert atmospheres (N2) are recommended for long-term storage .
Q. What experimental designs are optimal for studying the compound’s reactivity in multi-component reactions (e.g., Ugi or Passerini reactions)?
- Methodological Answer : Employ a split-plot factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, test DMF vs. THF as solvents with Sc(OTf)3 catalysis at 60°C. LC-MS and 2D NMR (e.g., HSQC, COSY) are necessary to track regioselectivity and byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
